molecular formula C9H9ClO3 B1434769 MCPA D3 CAS No. 352431-14-2

MCPA D3

Cat. No.: B1434769
CAS No.: 352431-14-2
M. Wt: 203.64 g/mol
InChI Key: WHKUVVPPKQRRBV-NRUYWUNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCPA D3 involves the incorporation of deuterium atoms into the molecular structure of 4-chloro-2-methylphenoxyacetic acid. This is typically achieved through isotopic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: MCPA D3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

MCPA D3 is extensively used in scientific research due to its unique properties:

Mechanism of Action

MCPA D3 acts by mimicking the action of the plant growth hormone auxin. This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons. The compound is absorbed through the leaves and translocated to the meristems of the plant, where it interferes with protein synthesis, cell division, and growth .

Comparison with Similar Compounds

Uniqueness of MCPA D3: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct signature that can be easily tracked, allowing for precise quantitation and analysis in various studies .

Properties

IUPAC Name

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUVVPPKQRRBV-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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